Sergliflozin A
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Overview
Description
Sergliflozin A is a novel selective inhibitor of the low-affinity sodium-glucose cotransporter (SGLT2). It is a prodrug that, upon activation, inhibits SGLT2, which plays a critical role in renal glucose reabsorption. This inhibition leads to increased urinary glucose excretion, making it a promising candidate for the treatment of diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sergliflozin A is synthesized from benzylphenol glucoside. The synthesis involves multiple steps, including glycosylation and subsequent modifications to introduce the necessary functional groups. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sergliflozin A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Sergliflozin A has a wide range of scientific research applications, including:
Mechanism of Action
Sergliflozin A exerts its effects by selectively inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidney. By blocking this transporter, this compound increases the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is independent of insulin secretion and action, making it a unique approach to managing diabetes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sergliflozin A include:
Uniqueness
This compound is unique in its high selectivity for SGLT2 compared to other similar compounds. This selectivity reduces the risk of side effects associated with non-selective inhibition of glucose transporters .
Properties
CAS No. |
360775-96-8 |
---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
HFLCZNNDZKKXCS-OUUBHVDSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
sergliflozin |
Origin of Product |
United States |
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